Home > Products > Screening Compounds P114125 > [Des-Arg9]-Bradykinin acetate
[Des-Arg9]-Bradykinin acetate -

[Des-Arg9]-Bradykinin acetate

Catalog Number: EVT-8208051
CAS Number:
Molecular Formula: C46H65N11O12
Molecular Weight: 964.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-Arg9-Bradykinin Acetate is a peptide derivative of bradykinin, specifically a nonapeptide that functions primarily as a selective agonist for the Bradykinin B1 receptor. This compound is notable for its role in various physiological processes, including inflammation and pain modulation. Its unique properties differentiate it from its parent compound, bradykinin, particularly in receptor selectivity and biological activity.

Source

Des-Arg9-Bradykinin Acetate is synthesized from bradykinin through proteolytic cleavage, which removes the arginine residue at position 9. This modification alters its receptor binding characteristics and biological effects. The compound is commercially available from various suppliers, including MedChemExpress and Sigma-Aldrich, which provide it in high purity for research applications .

Classification

Des-Arg9-Bradykinin Acetate falls under the category of peptide hormones and is classified as a Bradykinin B1 receptor agonist. It is also recognized for its potential therapeutic applications in conditions involving inflammation and pain due to its selective action on the B1 receptor over the B2 receptor .

Synthesis Analysis

Methods

The synthesis of Des-Arg9-Bradykinin Acetate typically involves solid-phase peptide synthesis techniques or enzymatic cleavage from bradykinin. The following steps outline a common synthetic approach:

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to yield the desired peptide.
  2. Enzymatic Hydrolysis: Bradykinin can be enzymatically processed to remove the arginine at position 9, resulting in Des-Arg9-Bradykinin.
  3. Acetylation: The final step involves the acetylation of the amino group to form Des-Arg9-Bradykinin Acetate.

Technical details include using high-performance liquid chromatography (HPLC) to purify the synthesized product and confirm its identity via mass spectrometry .

Molecular Structure Analysis

Structure

Des-Arg9-Bradykinin Acetate has a molecular formula of C40H56N10O10S and a molecular weight of approximately 872. The structure consists of a chain of nine amino acids with specific stereochemistry that influences its biological activity.

Chemical Reactions Analysis

Reactions

Des-Arg9-Bradykinin Acetate engages in various biochemical interactions primarily through its binding to the Bradykinin B1 receptor. Upon binding, it activates intracellular signaling pathways, notably those involving phospholipase C and protein kinase C.

Technical details include:

  • Activation of Phospholipase C: This leads to an increase in inositol trisphosphate and diacylglycerol levels.
  • Mitogenic Response: In cultured cells, Des-Arg9-Bradykinin induces DNA synthesis through protein kinase C activation, which is crucial for cellular proliferation .
Mechanism of Action

Process

The mechanism by which Des-Arg9-Bradykinin Acetate exerts its effects involves several steps:

  1. Receptor Binding: It selectively binds to the Bradykinin B1 receptor.
  2. Signal Transduction: This triggers a cascade of intracellular events leading to increased levels of second messengers such as diacylglycerol.
  3. Cellular Responses: The activation of protein kinase C results in phosphorylation events that promote cellular proliferation and inflammatory responses.

Data indicate that the effective concentration (ED50) for inducing DNA synthesis is approximately 0.6 µM, demonstrating its potency as a mitogen in certain cell types .

Physical and Chemical Properties Analysis

Physical Properties

Des-Arg9-Bradykinin Acetate is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under proper storage conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 872 g/mol
  • Solubility: Soluble in aqueous solutions
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Relevant analyses often involve HPLC for purity assessment and mass spectrometry for structural verification .

Applications

Des-Arg9-Bradykinin Acetate has various scientific uses:

  • Research Tool: Employed in studies related to inflammation, pain modulation, and cardiovascular physiology.
  • Pharmacological Studies: Investigated for its potential therapeutic roles in conditions like chronic pain syndromes and inflammatory diseases due to its selective action on the Bradykinin B1 receptor.
  • Biological Assays: Used in assays assessing cellular responses mediated by bradykinin receptors.
Synthesis and Structural Optimization

Methodological Approaches in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the primary method for producing [Des-Arg⁹]-Bradykinin acetate (chemical formula: C₄₆H₆₅N₁₁O₁₂, molecular weight: 964.07 g/mol). The synthesis begins with the sequential addition of protected amino acids to a resin-bound chain, following the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. Fmoc (fluorenylmethyloxycarbonyl) chemistry is employed due to its orthogonality and compatibility with acid-labile side-chain protecting groups. Critical steps include:

  • Resin Selection: Rink amide MBHA resin is used to yield C-terminal amidated peptides.
  • Coupling Agents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) facilitate amino acid couplings at 3- to 5-fold molar excesses.
  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups between cycles [1] [7].

Post-synthesis, the peptide-resin is cleaved using a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane), releasing the crude peptide while removing side-chain protectants. The acetate counterion is introduced during purification via ion-exchange chromatography, replacing TFA salts and enhancing peptide stability [1].

Table 1: SPPS Parameters for [Des-Arg⁹]-Bradykinin Acetate

ParameterSpecification
Resin TypeRink Amide MBHA (0.7 mmol/g loading)
Coupling ReagentsHBTU/DIPEA (3–5 eq amino acid excess)
Deprotection Reagent20% Piperidine/DMF
Cleavage CocktailTFA/H₂O/Triisopropylsilane (95:2.5:2.5)
Final PurificationReverse-phase HPLC > Ion-exchange chromatography

Enzymatic Cleavage Strategies for Selective Arginine Removal

[Des-Arg⁹]-Bradykinin is derived from native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) via enzymatic removal of the C-terminal arginine residue. Carboxypeptidase B (CPB) serves as the primary enzyme for this modification due to its specificity for cleaving basic C-terminal residues (arginine/lysine). Key reaction conditions include:

  • Enzyme Specificity: CPB exhibits Km values of 0.3–0.6 mM for bradykinin substrates.
  • Reaction Parameters: Cleavage occurs optimally at pH 7.5–8.5 and 37°C for 2–4 hours.
  • Termination: Acetic acid addition halts enzymatic activity post-cleavage [1] [7].

This enzymatic step is crucial for converting bradykinin into its B₁-selective metabolite. Mass spectrometry (LC-MS/MS) confirms the identity of the product by detecting a mass shift from native bradykinin (m/z 1060.2) to [Des-Arg⁹]-Bradykinin (m/z 904.02) [7].

Acetylation Techniques and Yield Optimization

Acetylation stabilizes [Des-Arg⁹]-Bradykinin by forming a salt complex, improving solubility and shelf-life. Key approaches include:

  • Salt Formation: The peptide is dissolved in acetic acid (0.1–1.0 M) and lyophilized to yield the acetate salt.
  • Solubility Profile: [Des-Arg⁹]-Bradykinin acetate exhibits high aqueous solubility (100 mg/mL in water) [1].
  • Purification: Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA modifier) achieves >95% purity. Acetic acid replaces TFA in the mobile phase during final polishing to ensure acetate counterion incorporation [1].

Yield optimization focuses on:

  • Coupling Efficiency: Double couplings for sterically hindered residues (e.g., Arg) prevent truncations.
  • Lyophilization: Freeze-drying at −80°C under vacuum preserves bioactivity and minimizes degradation.

Table 2: Analytical Characterization of [Des-Arg⁹]-Bradykinin Acetate

PropertyValue
CAS Number (Acetate)23827-91-0
Molecular Weight964.07 g/mol
Purity (HPLC)>95%
Solubility (Water)100 mg/mL (103.73 mM)
Storage Stability−80°C (6 months); −20°C (1 month)

Comparative Analysis of Synthetic Pathways for Receptor Selectivity

The C-terminal arginine deletion in [Des-Arg⁹]-Bradykinin fundamentally alters receptor binding kinetics, conferring selectivity for B₁ receptors (B₁R) over B₂ receptors. Key structural determinants include:

  • Phe⁸ Role: Position 8 retains an aromatic residue critical for B₁R activation. Substitution with non-aromatic residues (e.g., Leu⁸ or cyclohexylalanine⁸) converts the peptide into a competitive antagonist [6].
  • Binding Affinity: [Des-Arg⁹]-Bradykinin binds B₁R with an ED₅₀ of 0.6 μM in mesangial cells, while native bradykinin shows no activity at equivalent concentrations [3].

Synthetic pathway choices directly impact bioactivity:

  • Enzymatic vs. SPPS Routes: Enzymatic cleavage preserves native stereochemistry, whereas SPPS allows incorporation of non-natural residues to tune receptor specificity.
  • Acetate vs. TFA Salts: Acetate salts minimize residual counterion effects in biological assays, ensuring accurate receptor profiling [7].

Table 3: Structure-Activity Relationship of [Des-Arg⁹]-Bradykinin Analogues

ModificationReceptor ActivityFunctional Outcome
None ([Des-Arg⁹]-Bradykinin)B₁R agonist (EC₅₀: 0.6 μM)DNA synthesis ↑; Protein Kinase C ↑
Leu⁸ substitutionB₁R antagonist (competitive)Blocks des-Arg⁹-BK-induced mitogenesis
Phe⁸ → CyclohexylAla⁸B₁R antagonistInhibits phospholipase C activation

Pathophysiological studies confirm that the des-Arg⁹-BK/B₁R axis drives inflammation in diseases like COVID-19, where elevated plasma [Des-Arg⁹]-Bradykinin correlates with hepatic B₁R upregulation [7]. This underscores the therapeutic relevance of synthetically optimized peptides for targeting B₁R-specific pathways.

Properties

Product Name

[Des-Arg9]-Bradykinin acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C46H65N11O12

Molecular Weight

964.1 g/mol

InChI

InChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

FLNJLMIOGWOIQM-NHJGMUSQSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.